1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Vue d'ensemble

Description

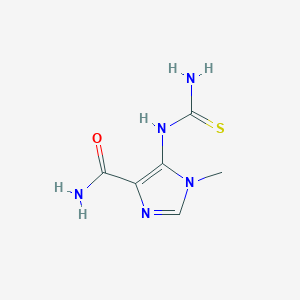

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide is a heterocyclic compound with the molecular formula C6H9N5OS and a molecular weight of 199.23 g/mol This compound is characterized by the presence of an imidazole ring substituted with a thioureido group and a carboxamide group

Méthodes De Préparation

The synthesis of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiourea derivatives, including 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide, exhibit significant anticancer properties. A study highlighted that certain thiourea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .

GTP Cyclohydrolase Inhibition

This compound has been investigated as a potential inhibitor of GTP cyclohydrolase 1 (GCH1), an enzyme implicated in the biosynthesis of tetrahydrobiopterin (BH4), which is crucial for neurotransmitter synthesis and has been linked to pain modulation in cancer patients. By inhibiting GCH1, this compound could reduce the need for opioid therapy in chronic pain management .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of thiourea can serve as effective agents against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Agricultural Applications

Pesticidal Activity

Thiourea derivatives have been explored for their pesticidal properties. Research indicates that compounds similar to this compound can act as effective fungicides and herbicides. They have been shown to disrupt cellular functions in target pests, leading to increased crop yields and reduced pesticide resistance .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows for the development of polymers with specific functionalities, which can be applied in coatings, adhesives, and other advanced materials.

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| Akriem et al. (2018) | Investigated the synthesis of GTPCH1 inhibitors using thiourea derivatives; showed potential in reducing opioid dependency in cancer pain management | Medicinal Chemistry |

| Biological Applications Review (2024) | Highlighted antimicrobial efficacy against resistant bacterial strains; demonstrated significant inhibition rates compared to conventional antibiotics | Medicinal Chemistry |

| Pesticidal Activity Study | Reported effectiveness as a fungicide; improved crop yield metrics when applied in agricultural settings | Agricultural Science |

Mécanisme D'action

The mechanism of action of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thioureido group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

1-Methyl-1H-imidazole-4-carboxamide: Lacks the thioureido group, which may result in different chemical and biological properties.

5-Thioureido-1H-imidazole-4-carboxamide: Lacks the methyl group, which can affect its reactivity and interactions.

1-Methyl-5-thioureido-1H-imidazole: Lacks the carboxamide group, which may influence its solubility and stability. The presence of the thioureido and carboxamide groups in this compound makes it unique and potentially more versatile in its applications.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research

Activité Biologique

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS No. 131490-67-0) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate an IC50 value of approximately 2.03 μM, demonstrating its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research suggests that this compound may possess antileukemic and antineoplastic properties. It has been evaluated for its efficacy against different cancer cell lines, showing promising results .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in metabolic processes. For instance, it inhibits pantothenate synthetase in Mycobacterium tuberculosis, disrupting coenzyme A biosynthesis and leading to bacterial death .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Target Organism/Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | Mycobacterium tuberculosis | Antimicrobial | 2.03 μM |

| Study 2 | Various cancer cell lines | Anticancer | Varies (specific values not disclosed) |

| Study 3 | HIV-infected cells | Antiviral | Not specified |

These studies highlight the compound's potential across various biological contexts.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed using in silico models. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are predicted to support its development as a therapeutic agent . However, detailed toxicological studies are still required to fully understand its safety profile.

Propriétés

IUPAC Name |

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKYYXIZORIEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NC(=S)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.